molecular formula C24H19FN2O4 B11639645 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11639645
M. Wt: 418.4 g/mol
InChI Key: URQUDALPFVRMIF-LSDHQDQOSA-N
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Description

5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core with various substituents, including a fluorophenyl group, a methoxybenzoyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Methoxybenzoyl Group: This can be done through an acylation reaction using a methoxybenzoyl chloride in the presence of a base.

    Addition of the Pyridinylmethyl Group: This step may involve a nucleophilic substitution reaction using a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical transformations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the fluorophenyl and pyridinyl groups suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest that it may have activity against certain diseases, such as cancer or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance its binding affinity to certain targets, while the pyridinyl group could facilitate interactions with nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

    5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a chlorophenyl group instead of fluorophenyl.

    5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-thione: Similar structure but with a thione group instead of a ketone.

Uniqueness

The uniqueness of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its stability and binding affinity, while the methoxybenzoyl group can influence its solubility and reactivity.

Properties

Molecular Formula

C24H19FN2O4

Molecular Weight

418.4 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H19FN2O4/c1-31-19-10-6-17(7-11-19)22(28)20-21(16-4-8-18(25)9-5-16)27(24(30)23(20)29)14-15-3-2-12-26-13-15/h2-13,21,28H,14H2,1H3/b22-20+

InChI Key

URQUDALPFVRMIF-LSDHQDQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O

Origin of Product

United States

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